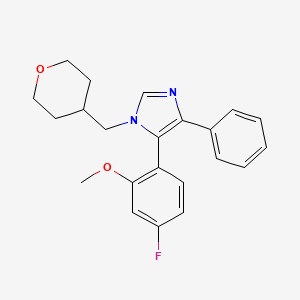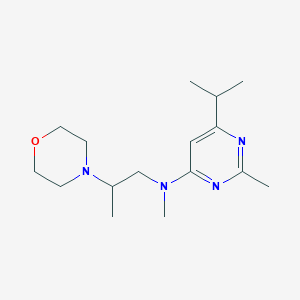![molecular formula C20H23N5OS B3802652 4-[2-[3-[3-(2-Methylsulfanylpyrimidin-4-yl)phenyl]pyrazol-1-yl]ethyl]morpholine](/img/structure/B3802652.png)
4-[2-[3-[3-(2-Methylsulfanylpyrimidin-4-yl)phenyl]pyrazol-1-yl]ethyl]morpholine
Descripción general
Descripción
4-[2-[3-[3-(2-Methylsulfanylpyrimidin-4-yl)phenyl]pyrazol-1-yl]ethyl]morpholine is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methylsulfanyl group, a phenyl ring, a pyrazole ring, and a morpholine ring. These structural features contribute to its diverse chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[3-[3-(2-Methylsulfanylpyrimidin-4-yl)phenyl]pyrazol-1-yl]ethyl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials such as 2-chloro-4-methylsulfanyl pyrimidine with suitable nucleophiles.
Attachment of the Phenyl Ring: The phenyl ring is introduced through a coupling reaction, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Formation of the Pyrazole Ring: The pyrazole ring is formed by cyclization reactions involving hydrazine derivatives and 1,3-diketones.
Attachment of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions involving appropriate halogenated intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-[3-[3-(2-Methylsulfanylpyrimidin-4-yl)phenyl]pyrazol-1-yl]ethyl]morpholine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[2-[3-[3-(2-Methylsulfanylpyrimidin-4-yl)phenyl]pyrazol-1-yl]ethyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-[2-[3-[3-(2-Methylsulfanylpyrimidin-4-yl)phenyl]pyrazol-1-yl]ethyl]morpholine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparación Con Compuestos Similares
Similar Compounds
Hydrazine-Coupled Pyrazole Derivatives: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Imidazole Containing Compounds: Exhibit a broad range of biological activities, such as antibacterial, antifungal, and anti-inflammatory properties.
Uniqueness
4-[2-[3-[3-(2-Methylsulfanylpyrimidin-4-yl)phenyl]pyrazol-1-yl]ethyl]morpholine is unique due to its specific structural features, which contribute to its distinct chemical and biological properties. Its combination of a pyrimidine ring with a methylsulfanyl group, a phenyl ring, a pyrazole ring, and a morpholine ring sets it apart from other similar compounds.
Propiedades
IUPAC Name |
4-[2-[3-[3-(2-methylsulfanylpyrimidin-4-yl)phenyl]pyrazol-1-yl]ethyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-27-20-21-7-5-18(22-20)16-3-2-4-17(15-16)19-6-8-25(23-19)10-9-24-11-13-26-14-12-24/h2-8,15H,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSXVKQACGAZKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=CC(=CC=C2)C3=NN(C=C3)CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-fluoro-1H-indol-2-yl)methyl]-3-(tetrazol-1-yl)propanamide](/img/structure/B3802569.png)
![8-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3802580.png)
![1-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(6-quinoxalinylmethyl)methanamine](/img/structure/B3802583.png)
![5-{4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B3802596.png)

![7-(4-isopropylbenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3802621.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B3802622.png)
![N-{[1-(2-methoxyethyl)-3-piperidinyl]methyl}-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B3802627.png)

![3-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B3802638.png)
![4-{3-[4-phenyl-5-(3-thienyl)-1H-imidazol-1-yl]butyl}morpholine](/img/structure/B3802641.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(2-phenylpropyl)-4-piperidinecarboxamide](/img/structure/B3802642.png)
![methyl 5-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B3802644.png)
![2-[1-benzyl-4-(4-chlorobenzyl)-2-piperazinyl]ethanol](/img/structure/B3802661.png)
